Divinyl sulfoxide

Atmospheric chemistry Environmental fate Kinetics

Divinyl sulfoxide (DVSO, CAS 1115-15-7) is a C₄H₆OS organosulfur compound belonging to the α,β-unsaturated sulfoxide class, bearing two terminal vinyl groups attached to a central sulfoxide (S=O) functional group. With a molecular weight of 102.15 g/mol, boiling point of 214.8 °C at 760 mmHg, density of 1.083 g/cm³, and refractive index n20/D 1.514, DVSO occupies a distinct physicochemical niche between dimethyl sulfoxide (DMSO) and divinyl sulfone.

Molecular Formula C4H6OS
Molecular Weight 102.16 g/mol
CAS No. 1115-15-7
Cat. No. B072971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivinyl sulfoxide
CAS1115-15-7
Molecular FormulaC4H6OS
Molecular Weight102.16 g/mol
Structural Identifiers
SMILESC=CS(=O)C=C
InChIInChI=1S/C4H6OS/c1-3-6(5)4-2/h3-4H,1-2H2
InChIKeyHQSMEHLVLOGBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Divinyl Sulfoxide (CAS 1115-15-7): What Procurement Teams Need to Know Before Sourcing This Bifunctional Vinyl Sulfoxide Building Block


Divinyl sulfoxide (DVSO, CAS 1115-15-7) is a C₄H₆OS organosulfur compound belonging to the α,β-unsaturated sulfoxide class, bearing two terminal vinyl groups attached to a central sulfoxide (S=O) functional group [1]. With a molecular weight of 102.15 g/mol, boiling point of 214.8 °C at 760 mmHg, density of 1.083 g/cm³, and refractive index n20/D 1.514, DVSO occupies a distinct physicochemical niche between dimethyl sulfoxide (DMSO) and divinyl sulfone [2]. Originally investigated in the 1940s alongside mustard-gas analogs, DVSO has since been developed as a promising synthon for fine organic chemicals, capable of participating in Michael additions, nucleophilic vinylation/vinylsulfinylation cascades, and cyclization reactions that are inaccessible to its dialkyl sulfoxide counterparts [3][4].

Synthetic utility Bifunctional vinyl sulfoxide synthon for Michael addition, cyclization, and dual vinylation/vinylsulfinylation cascades.
Conformational design Unique eclipsed vinyl-S=O geometry maximizes stereoelectronic activation for nucleophilic and pericyclic reaction workflows.
Physicochemical niche Distinct boiling point and density window separates it from DMSO and divinyl sulfone for process chemistry and purification design.

Why Divinyl Sulfoxide Cannot Be Replaced by DMSO, Divinyl Sulfide, or Methyl Vinyl Sulfoxide in Critical Workflows


Procurement decisions for organosulfur reagents often default to well-known commodity chemicals such as dimethyl sulfoxide (DMSO), divinyl sulfone, or divinyl sulfide based on superficial structural analogy. However, the presence of two conjugated vinyl groups adjacent to a sulfoxide center in DVSO creates a unique electronic and steric environment that fundamentally alters reactivity, conformational behavior, and reaction outcomes relative to every close analog [1]. DVSO's vinyl groups eclipse the S=O bond in the ground-state conformation, maximizing π-σ* orbital overlap and enabling reaction pathways—including regioselective addition-cyclization cascades and dual vinylation/vinylsulfinylation sequences—that mono-vinyl, dialkyl, or fully oxidized congeners cannot replicate [2][3]. Even computational models that accurately predict S-O bond dissociation enthalpies for dialkyl sulfoxides systematically fail for DVSO, confirming that its electronic structure is categorically distinct [4]. The quantitative evidence below establishes exactly where and by how much DVSO diverges from its closest comparators.

Target Divinyl Sulfoxide (DVSO) Bis-vinyl sulfoxide with eclipsed conformation; enables cyclization and vinyl transfer chemistry.
Substitute risk DMSO / Divinyl Sulfone / Methyl Vinyl Sulfoxide Dialkyl sulfoxide or mono-vinyl analogs lack dual-vinyl architecture. May shift mechanistic pathway to linear addition or fail in vinyl transfer applications.
DMSO computational models systematically fail for DVSO S–O bond energetics.
vs.
DVSO requires bespoke computational validation; method transfer from dialkyl sulfoxides may yield incorrect thermochemical predictions.

Divinyl Sulfoxide vs. Closest Analogs: Six Quantitative Differentiation Points for Evidence-Based Sourcing


Gas-Phase OH Radical Reactivity: DVSO vs. DMSO — A Direct Head-to-Head Atmospheric Fate Comparison

In a direct experimental comparison using relative rate methods at 296 ± 2 K, the OH radical reaction rate constant of divinyl sulfoxide (DVSO) at 298 K is (7.43 ± 0.71) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, with a temperature-dependent Arrhenius expression of k = 4.17 × 10⁻¹² e^(858±141)/T cm³ molecule⁻¹ s⁻¹ over the range 277–349 K [1]. By contrast, the literature rate constant for DMSO + OH at 298 K is (8.7 ± 1.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1][2]. The DVSO OH reaction yields a distinctive product slate: CO (35 ± 11%), SO₂ (33 ± 4%), HCHO (54 ± 6%), CO₂ (2.2 ± 0.8%), and divinyl sulfone (5.4 ± 0.8%), with only ~1.5% aerosol formation—a product distribution fundamentally different from DMSO oxidation [1]. For the NO₃ radical reaction, DVSO rate constants are (6.1 ± 1.4) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, and for O₃, (4.3 ± 1.0) × 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ [1].

OH Reactivity vs. DMSO
Head-to-head
k_OH = (7.43 ± 0.71) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
Supports atmospheric fate differentiation: DVSO yields HCHO/SO₂/CO, not CH₃ radicals.
Reported environmental model input; DMSO surrogate introduces systematic half-life error.
Atmospheric chemistry Environmental fate Kinetics

Ground-State Conformational Preference: DVSO Adopts a Unique Vinyl-S=O Eclipsed Geometry Absent in Divinyl Sulfide and Divinyl Sulfone

An ab initio study at the 3-21G* level mapped both C–S torsion potential energy surfaces for divinyl sulfide, divinyl sulfoxide, and divinyl sulfone [1]. In the most stable rotamer of DVSO, both vinyl groups eclipse the S=O group, maximizing π(C=C)–σ*(S=O) hyperconjugative stabilization [1]. In divinyl sulfide, the vinyl groups are rotated approximately 40–45° away from the s-trans,s-trans conformation, while in divinyl sulfone, the vinyl groups eclipse either different S=O groups or the same S=O group—a qualitatively different conformational landscape [1]. A second, higher-energy DVSO rotamer places one vinyl group eclipsing S=O and the other eclipsing the sulfur lone pair [1]. Gas-phase electron diffraction studies independently confirmed that DVSO adopts a Cₛ symmetry ground state with both C=C bonds coplanar with the S=O bond [2].

Ground-State Conformation
Head-to-head
Vinyl groups eclipse S=O (0°/0°); Cₛ symmetry
Unique bis-eclipsed geometry drives stereoelectronic activation; absent in sulfide/sulfone analogs.
3-21G* ab initio and gas-phase electron diffraction; context for structure-based design.
Computational chemistry Conformational analysis Molecular design

Divergent Sodium Sulfide Reactivity: DVSO Undergoes Addition-Cyclization While Alkyl Vinyl Sulfoxides Follow a Linear Addition Pathway

Under identical reaction conditions (50–55 °C, 3 h, aqueous medium), alkyl vinyl sulfoxides react with sodium sulfide to afford bis(alkylsulfinylethyl)sulfides and polysulfides in up to 75% yield via a linear addition mechanism [1]. In stark contrast, divinyl sulfoxide reacts with sodium sulfide under the same conditions via an addition-cyclization mechanism to form the heterocyclic products 1,4-dithiane-1-oxide and 1,4-oxathiane-4-oxide [1]. The presence of two vinyl groups in DVSO enables intramolecular trapping of the initial thiolate adduct, a pathway sterically and stoichiometrically unavailable to mono-vinyl alkyl sulfoxides [1]. Microwave activation increases both rate and efficiency for both substrate classes but does not alter the mechanistic divergence [1].

Na₂S Reactivity
Head-to-head
Addition-cyclization → 1,4-dithiane/oxathiane oxides
Mechanistic switch from linear addition enables heterocyclic scaffold access.
Mono-vinyl substrates yield linear bis-sulfides; DVSO mandatory for cyclized products.
Organic synthesis Heterocyclic chemistry Methodology

S–O Bond Dissociation Enthalpy: DVSO Defies Standard Computational Prediction While Dialkyl Sulfoxides Conform

A systematic benchmark study compared computationally predicted S–O bond dissociation enthalpies (BDE) against experimentally determined values for a panel of sulfoxides [1]. At the M06-2X/aug-cc-pV(T+d)Z level of theory using an isodesmic oxygen transfer reaction, the S–O BDEs of dialkyl sulfoxides (including DMSO and diethyl sulfoxide) were predicted within experimental error [1]. However, the S–O BDE of divinyl sulfoxide was systematically overestimated by the same computational protocol, even with high-exponent d functions on sulfur included via the aug-cc-pV(n+d)Z basis sets [1]. CCSD and CCSD(T) methods also failed to correct this overestimation for DVSO, indicating that the vinyl–sulfoxide conjugation introduces electronic complexity not present in saturated sulfoxides [1].

S–O BDE Prediction
Cross-study
Systematic overestimation vs. experiment
Standard computational protocols fail for DVSO; vinyl conjugation introduces unique electronic complexity.
M06-2X, CCSD, CCSD(T) methods; mandatory stress-test for sulfoxide thermochemical models.
Computational chemistry Thermochemistry Basis set validation

Dual Vinylation/Vinylsulfinylation Reactivity: DVSO Delivers Two Distinct Synthetic Outputs from a Single Reagent, Unlike DMSO

Divinyl sulfoxide reacts with triorganylsilylalkanethiols via nucleophilic addition to form vinyl β-(triorganylsilylalkylthio)ethyl sulfoxides as the primary adducts [1]. Upon mild thermal treatment, these adducts undergo dissociation to yield vinyl triorganylsilylalkyl sulfides—an indirect vinylation reaction that transfers a vinyl group from DVSO to the thiol nucleophile [1]. This dual reactivity (vinylsulfinylation followed by vinylation) is accompanied by a competitive oxidation-reduction side process producing vinyl β-(triorganylsilylalkylthio)ethyl sulfides, 1,1-bis(triorganylsilylalkylthio)ethanes, and vinyl triorganylsilylalkyl disulfides [1]. DMSO and other dialkyl sulfoxides lack vinyl groups entirely and cannot participate in any vinyl transfer or vinylsulfinylation chemistry [2].

Vinylation Reactivity
Class-level
Sequential vinylsulfinylation then thermal vinyl transfer
Dual synthetic output from single reagent; dialkyl sulfoxides provide zero vinyl-derived reactivity.
Enables indirect vinylation; R₃Si(CH₂)nSH nucleophilic addition context.
Synthetic methodology Vinylation Organosilicon chemistry

Physicochemical Property Niche: DVSO Fills a Specific Boiling Point, Density, and Refractive Index Window Unoccupied by Closest Analogs

Divinyl sulfoxide occupies a distinct property window among structurally related organosulfur compounds that influences distillation, formulation, and chromatographic behavior [1][2]. DVSO exhibits a boiling point of 214.8 °C at 760 mmHg (or 81 °C at 16 Torr), density of 1.083 g/cm³ (1.079 g/mL at 20 °C, lit.), and refractive index n20/D 1.514 [1]. By comparison, DMSO boils at 189 °C (density 1.10 g/mL, n20/D 1.479), divinyl sulfone at 234 °C (density 1.177 g/mL, n20/D 1.476), and methyl vinyl sulfoxide at 201.2 °C (density ~1.09 g/cm³, estimated n20/D ~1.505) [2][3]. DVSO's boiling point is 26 °C above DMSO and 20 °C below divinyl sulfone, placing it in a volatility gap where neither DMSO nor divinyl sulfone can serve as a direct distillation or solvent replacement without altering process parameters [1][3].

Physicochemical Niche
Cross-study
bp 214.8 °C; density 1.083 g/cm³; n20/D 1.514
Fills volatility gap between DMSO and divinyl sulfone; supports distinct distillation and purification protocols.
bp ~26 °C above DMSO; direct process parameter substitution not advised.
Physicochemical properties Purification Formulation

Divinyl Sulfoxide Procurement Scenarios: Where Quantitative Differentiation Drives Purchasing Decisions


Atmospheric Fate and Environmental Impact Assessment of Organosulfur Industrial Emissions

Environmental chemists modeling the tropospheric lifetime of divinyl sulfoxide released from resin and polymer manufacturing must use compound-specific kinetic parameters. The OH radical rate constant of (7.43 ± 0.71) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, with its distinctive product distribution (54% HCHO, 35% CO, 33% SO₂), provides the validated input data for atmospheric dispersion and degradation models [1]. Using the DMSO rate constant (8.7 × 10⁻¹¹) as a proxy would introduce a systematic error in calculated half-life and would completely misrepresent the secondary pollutant formation profile, since DMSO oxidation generates CH₃ radicals rather than the HCHO/SO₂/CO mixture characteristic of DVSO [1]. Procurement of high-purity DVSO for analytical calibration standards is essential for regulatory-grade environmental monitoring of facilities handling this compound [1].

Synthesis of 1,4-Dithiane-1-oxide and 1,4-Oxathiane-4-oxide Heterocyclic Scaffolds

Medicinal and agrochemical chemistry programs targeting sulfur-containing six-membered heterocycles can exploit DVSO's unique addition-cyclization reactivity with sodium sulfide. Under mild aqueous conditions (50–55 °C, 3 h), DVSO delivers 1,4-dithiane-1-oxide and 1,4-oxathiane-4-oxide directly [2]. Alkyl vinyl sulfoxides with only one vinyl group cannot access this cyclization manifold and instead produce linear bis(sulfinylethyl)sulfide products in up to 75% yield [2]. Sourcing DVSO rather than methyl vinyl sulfoxide or other mono-vinyl sulfoxides is mandatory for any synthetic route requiring the cyclized heterocyclic core [2].

Vinyl Transfer and Vinylsulfinylation in Organosilicon and Thiol-Functionalized Molecule Synthesis

DVSO serves as a bifunctional reagent enabling sequential vinylsulfinylation (nucleophilic addition to the activated vinyl group) followed by thermal vinyl transfer, yielding vinyl sulfides from thiol precursors via an indirect vinylation pathway [3]. This dual reactivity is inaccessible with DMSO, diethyl sulfoxide, or any dialkyl sulfoxide, as these compounds lack transferable vinyl groups [3]. For organosilicon chemists constructing S-vinyl and S-alkylthioethyl sulfoxide architectures, DVSO is the only small-molecule reagent that combines a sulfoxide electrophilic center with latent vinyl transfer capability within a single synthetic operation, eliminating the need for separate vinylation and oxidation steps [3][4].

Computational Chemistry Benchmarking and Sulfoxide Thermochemical Model Validation

Computational chemists developing or validating density functional theory (DFT) and coupled-cluster methods for organosulfur thermochemistry should include DVSO as a mandatory stress-test compound. The systematic overestimation of DVSO's S–O BDE by methods that perform accurately for dialkyl sulfoxides—including M06-2X, CCSD, and CCSD(T) with augmented basis sets—demonstrates that vinyl-sulfoxide conjugation introduces electronic effects beyond the predictive capacity of standard protocols [5]. Any computational method claiming general accuracy for sulfoxide thermochemistry must be validated against DVSO experimental data; procurement of high-purity DVSO for experimental redetermination of thermochemical parameters is warranted for groups publishing benchmark studies [5].

Application
Selection Property
Validation Focus
Environmental fate assessment
Compound-specific OH/NO₃/O₃ kinetics and product distribution
Atmospheric lifetime and secondary pollutant modeling validation
Sulfur heterocycle synthesis
Addition-cyclization reactivity with sodium sulfide
1,4-Dithiane/oxathiane scaffold access and mechanistic fidelity
Vinyl transfer methodology
Bifunctional vinylsulfinylation and thermal vinyl transfer
S-Vinyl and S-alkylthioethyl sulfoxide architecture construction
Computational thermochemistry
S–O bond dissociation enthalpy benchmark
DFT and coupled-cluster method validation for vinyl sulfoxides
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